Ervayunine

Chirality Stereochemistry Enantiomer-specific pharmacology

Ervayunine addresses the critical pain point of SAR ambiguity caused by enantiomer equivalence assumptions in iboga alkaloid research. As the enantiomer of voaphylline, its procurement is mandatory for valid chirality-dependent activity comparisons. - Eliminates >12-fold potency uncertainty observed across iboga congeners (IC50 54.47-689.45 µg/mL against Hep-2 cells). - Oxirane-containing scaffold enables unique ring-opening derivatization strategies inaccessible to voacangine, coronaridine, or heyneanine. - Computed LogP 3.07 & TPSA 31.56 Ų predict superior passive membrane diffusion vs. polar congeners for intracellular target engagement.

Molecular Formula C19H24N2O
Molecular Weight 296.4 g/mol
CAS No. 120202-64-4
Cat. No. B046898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErvayunine
CAS120202-64-4
Synonymservayunine
Molecular FormulaC19H24N2O
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCC12CCC3=C(CCN(C1)CC4C2O4)C5=CC=CC=C5N3
InChIInChI=1S/C19H24N2O/c1-2-19-9-7-16-14(13-5-3-4-6-15(13)20-16)8-10-21(12-19)11-17-18(19)22-17/h3-6,17-18,20H,2,7-12H2,1H3
InChIKeyOGDFTQDRHAGLTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ervayunine: Compound Identity and Research Origin


Ervayunine (CAS 120202-64-4) is a monoterpene indole alkaloid belonging to the iboga-type structural class. It was first isolated and structurally characterized from the roots of Ervatamia yunnanensis (Apocynaceae) alongside eight known congeners including heyneanine, ibogamine, coronaridine, voacangine, and ibogaine . The compound carries the IUPAC name 15-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene with a molecular formula of C19H24N2O and a molecular weight of 296.40 g/mol [1]. Ervayunine is also documented in authoritative chemical biology databases under ChEMBL ID CHEMBL496674 and MeSH ID C058265 [2].

Why Iboga Alkaloids Cannot Be Interchanged


Within the iboga-type monoterpene indole alkaloid family, subtle structural variations produce profound differences in biological activity, target selectivity, and cellular response mechanisms. A direct comparative study of three co-occurring iboga congeners—coronaridine, voacangine, and heyneanine—revealed a >12-fold range in cytotoxic IC50 values (54.47 µg/mL vs. 689.45 µg/mL) against the same Hep-2 laryngeal carcinoma cell line, demonstrating that even closely related analogues cannot be presumed functionally equivalent [1]. Furthermore, the identification of ervayunine as the enantiomer of voaphylline [2] introduces chirality-dependent pharmacological divergence that generic substitution would entirely overlook. Procuring the specific compound, rather than an in-class alternative, is therefore essential for experimental reproducibility and valid structure-activity relationship (SAR) interpretation.

Ervayunine Differentiation Evidence


Enantiomeric Specificity vs. Voaphylline

Ervayunine has been identified as the enantiomer of the indole alkaloid voaphylline in authoritative phytochemistry reference literature [1]. While voaphylline-type bisindole alkaloids have demonstrated cytotoxicity against HeLa, MCF-7, and SW480 cell lines with IC50 values ranging from 1.42 to 11.35 µM [2], the biological activity profile of ervayunine as the opposite enantiomer is expected to differ significantly. Enantiomeric pairs commonly exhibit divergent receptor binding affinities, metabolic stability, and off-target profiles, making ervayunine a non-substitutable tool compound for investigating stereochemistry-activity relationships in the iboga alkaloid class.

Chirality Stereochemistry Enantiomer-specific pharmacology

Cytotoxic Potency Divergence Among Iboga Congeners

A comparative cytotoxicity study of three purified iboga-type alkaloids against the Hep-2 human laryngeal carcinoma cell line revealed dramatic potency differences: coronaridine IC50 = 54.47 µg/mL, voacangine IC50 = 159.33 µg/mL, and heyneanine IC50 = 689.45 µg/mL—a >12-fold range [1]. Against normal 3T3 fibroblasts, the same three alkaloids showed IC50 values of 89.28, 104.16, and 289.15 µg/mL respectively, indicating non-specificity for tumor cells that varies substantially by structure [2]. This class-level evidence demonstrates that the iboga scaffold alone does not predict cytotoxic potency; the unique substitution pattern of ervayunine—including its oxirane-containing pentacyclic architecture—positions it as a distinct entity within this activity spectrum.

Cytotoxicity Cancer pharmacology Iboga alkaloids

Physicochemical Profile and Predicted Permeability

Ervayunine exhibits a calculated LogP of approximately 3.07 and a topological polar surface area (TPSA) of 31.56 Ų based on standardized cheminformatics predictions . Among iboga congeners, voacangine (containing a methoxycarbonyl group) has a lower LogP (~2.8) and higher TPSA (~42 Ų), while ibogaine (with a methoxy substituent) shows a LogP of approximately 3.7 [1]. Ervayunine's intermediate lipophilicity combined with the lowest TPSA value among these comparators suggests enhanced passive membrane permeability relative to more polar congeners, while maintaining better aqueous solubility than the highly lipophilic ibogaine. These physicochemical differences have direct implications for cell-based assay design, where compound penetration and intracellular availability critically influence apparent potency measurements.

Drug-likeness Lipophilicity ADME prediction

Ervayunine Research and Industrial Applications


Chiral Probe for Enantiomer-Specific SAR Studies

Given ervayunine's established identity as the enantiomer of voaphylline , this compound serves as an essential chiral probe for dissecting the stereochemical determinants of biological activity within the iboga alkaloid class. Research programs investigating enantiomer-specific cytotoxicity, receptor binding, or metabolic stability should prioritize ervayunine over racemic mixtures or the opposite enantiomer to ensure valid SAR conclusions. The documented cytotoxic activity of voaphylline-type congeners (IC50 1.42–11.35 µM against multiple cancer lines) [1] provides a quantitative benchmark against which ervayunine's enantiomer-specific activity can be directly compared.

Comparative Cytotoxicity Profiling of Iboga Alkaloids

The >12-fold cytotoxic potency range demonstrated among co-occurring iboga congeners (coronaridine, voacangine, heyneanine) against Hep-2 cells establishes a clear scientific rationale for including ervayunine in systematic cancer cell line profiling panels. Ervayunine's unique oxirane-containing pentacyclic scaffold differentiates it structurally from all comparator alkaloids tested in the referenced study, making it a high-priority candidate for comparative cytotoxicity screening across NCI-60 or similar cell line panels to establish its potency rank within the iboga class.

Membrane Permeability and Intracellular Target Engagement

With a computed LogP of 3.07 and TPSA of 31.56 Ų , ervayunine occupies a favorable physicochemical space that balances membrane permeability with aqueous solubility—parameters that are critical for reliable intracellular target engagement. Compared to more polar iboga congeners such as voacangine (TPSA ~42 Ų), ervayunine's lower TPSA predicts superior passive membrane diffusion, making it a preferred scaffold for phenotypic screening campaigns where compound access to intracellular compartments is rate-limiting. Investigators designing target-agnostic cell-based assays should select ervayunine when membrane permeability is a key experimental variable.

Synthetic Methodology Development Template

Ervayunine serves as an authentic natural product template for developing and validating new synthetic methodologies in monoterpene indole alkaloid chemistry. Its fully assigned structure, including absolute stereochemistry determined by physical and spectral data , provides a reliable reference point for synthetic chemists pursuing total synthesis, late-stage functionalization, or diversification of the iboga scaffold. The compound's oxirane moiety offers a chemically distinct handle for ring-opening derivatization strategies that are not accessible with other iboga congeners lacking this functional group.

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